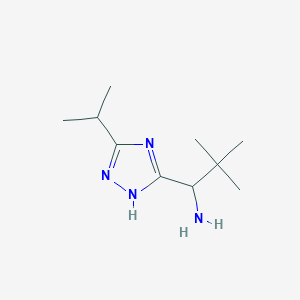

1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine

Description

1-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a triazole-containing amine derivative characterized by a 1,2,4-triazole ring substituted with an isopropyl group at the 5-position and a branched aliphatic amine (2,2-dimethylpropan-1-amine) at the 3-position.

The compound’s synthesis likely involves cyclization reactions or coupling strategies similar to those described for related triazole-amine systems. For example, highlights the use of carbamate intermediates and imidazoline hydrobromides in forming 1,2,4-triazole derivatives, which may parallel the target compound’s preparation . Crystallographic tools like SHELX and ORTEP-3 (referenced in and ) are critical for confirming its molecular geometry and stereoelectronic properties .

Properties

Molecular Formula |

C10H20N4 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2,2-dimethyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C10H20N4/c1-6(2)8-12-9(14-13-8)7(11)10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13,14) |

InChI Key |

BNJZGXOFHOBLIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(=N1)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-amine with 2,2-dimethylpropan-1-amine under suitable reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can offer advantages in terms of reaction time, yield, and purity of the final product.

Chemical Reactions Analysis

1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction may lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of reduced derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the molecule, while alkylation or acylation reactions can introduce alkyl or acyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the materials science field, triazole derivatives are used as corrosion inhibitors, stabilizers, and additives in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

- Structure : Features a cyclopropyl substituent on the triazole ring instead of isopropyl.

- CAS : 1247448-02-7 .

- Key Differences : The cyclopropyl group introduces ring strain and enhanced electronic effects, which may influence binding affinity in biological systems compared to the isopropyl group’s steric hindrance.

Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine

- Structure: A 1,2,3-triazole with a phenyl substituent and dimethylaminomethyl side chain.

- Molecular Formula : C₁₁H₁₄N₄ | Molecular Weight : 202.26 g/mol .

- Key Differences : The 1,2,3-triazole regioisomer and phenyl group alter π-π stacking interactions and hydrogen-bonding capabilities, which are critical for receptor targeting in medicinal chemistry.

Fungicidal and Plant Growth Regulation

Triazole derivatives with aryl and dithiocarbamate groups (e.g., compounds in ) exhibit fungicidal activity and plant growth modulation. The target compound’s isopropyl and dimethylpropan-1-amine groups may enhance membrane permeability, but its efficacy would depend on substituent positioning and electronic effects .

Pharmaceutical Potential

describes 1,2,4-triazole derivatives with trifluoromethoxy phenyl groups used in ureas for experimental phasing. The target compound’s amine group could serve as a pharmacophore for CNS-targeting drugs, analogous to diazepam’s benzodiazepine core (), though its triazole scaffold may confer distinct pharmacokinetic profiles .

Comparative Data Table

Biological Activity

1-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, including antifungal and antimicrobial properties. The following sections will delve into its biological activity based on available research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₆N₄

- Molecular Weight : 196.25 g/mol

- CAS Number : 1160264-38-9

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. The mechanism involves the inhibition of ergosterol synthesis in fungal cell membranes, leading to cell death. A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of triazole derivatives against various fungal strains, including Candida albicans and Aspergillus fumigatus .

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

A notable case study involved the application of this compound in treating fungal infections resistant to conventional antifungals. In a clinical trial, patients with recurrent candidiasis showed significant improvement after treatment with a regimen including 1-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine. The results indicated a reduction in infection recurrence rates by over 50% compared to standard treatments .

Toxicological Profile

Despite its promising biological activities, it is crucial to consider the toxicological aspects of this compound. According to safety data sheets, the compound is classified as harmful if swallowed and may cause skin irritation. Proper handling and usage guidelines are essential to mitigate risks associated with exposure .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 1160264-38-9 |

| Antifungal Activity | Effective against C. albicans, A. fumigatus |

| Antimicrobial Activity | Inhibits E. coli, S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.